molecular formula C7H9FN2 B3245444 3-Fluoro-5-methylbenzene-1,2-diamine CAS No. 168966-55-0

3-Fluoro-5-methylbenzene-1,2-diamine

Cat. No.: B3245444
CAS No.: 168966-55-0
M. Wt: 140.16 g/mol
InChI Key: TZBSPDKPSUCRTC-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1,2-diamine (C₇H₉FN₂; MW 140.16) is an ortho-diamine derivative featuring a fluorine atom at position 3 and a methyl group at position 5 on the benzene ring. This compound is structurally related to other substituted 1,2-diamines, which are critical intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles like quinoxalines, triazoles, and indoloquinoxalines . The compound’s instability in ambient conditions necessitates immediate use in subsequent reactions, a common trait among ortho-diamines .

Properties

IUPAC Name

3-fluoro-5-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSPDKPSUCRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289849
Record name 3-Fluoro-5-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168966-55-0
Record name 3-Fluoro-5-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168966-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylbenzene-1,2-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while oxidation can produce quinones or other oxidized products .

Scientific Research Applications

3-Fluoro-5-methylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzene-1,2-diamine involves its interaction with molecular targets through its amino and fluorine groups. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and functional properties of 1,2-diamines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 3-Fluoro-5-methylbenzene-1,2-diamine with structurally related derivatives:

Table 1: Comparative Analysis of Substituted 1,2-Diamines

Compound Name Substituents Molecular Formula Molecular Weight Key Properties & Applications
This compound 3-F, 5-CH₃ C₇H₉FN₂ 140.16 Used in heterocycle synthesis; unstable in storage .
4-Methylbenzene-1,2-diamine 4-CH₃ C₇H₁₀N₂ 122.17 Moderate yields (60–75%) in indoloquinoxaline synthesis .
4-Fluoro-5-nitrobenzene-1,2-diamine 4-F, 5-NO₂ C₆H₆FN₃O₂ 171.13 Technical-grade intermediate; nitro group enhances electrophilicity .
3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine 3-F, 5-CF₃ C₇H₆F₄N₂ 194.13 High steric/electronic effects; potential pharmaceutical use .
5-Bromo-3-methylbenzene-1,2-diamine 5-Br, 3-CH₃ C₇H₉BrN₂ 213.07 Bromine enhances molecular weight; used in cross-coupling reactions .
3-Chloro-5-fluorobenzene-1,2-diamine 3-Cl, 5-F C₆H₆ClFN₂ 160.58 Dual halogen substitution alters solubility and reactivity .

Substituent Effects on Reactivity

  • For example, 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine exhibits lower reactivity in cyclization reactions compared to methyl-substituted analogs .
  • Electron-Donating Groups (EDGs): Methyl groups enhance electron density, improving yields in heterocycle formation. 4-Methylbenzene-1,2-diamine achieves moderate to good yields (60–75%) when reacting with isatin derivatives .
  • Nitro Groups: The nitro-substituted derivative (4-Fluoro-5-nitrobenzene-1,2-diamine) is typically reduced to amines but can act as an electrophile in SNAr reactions .

Biological Activity

3-Fluoro-5-methylbenzene-1,2-diamine, also known as 3-fluoro-N1-methylbenzene-1,2-diamine, is a compound that has garnered attention due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H9_9FN2_2. The compound features a benzene ring substituted with two amino groups and one fluorine atom, which significantly influences its chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to various molecular targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The fluorine atom and the amino groups enhance its binding specificity and affinity for certain biological targets. This interaction can lead to modulation of enzymatic activity and influence various biochemical pathways involved in neurotransmission and metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in pain and inflammation pathways, suggesting potential applications in analgesic therapies.
  • Receptor Modulation : It can bind to receptors, altering their activity and impacting signaling pathways critical for cellular functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity across various assays. Notably, studies have shown its effectiveness in modulating enzyme activities associated with metabolic pathways:

Study Findings
Inhibition of cyclooxygenase (COX) enzymes linked to pain and inflammation.
Enhanced binding affinity to serotonin receptors, suggesting potential antidepressant effects.
Interaction with kinases involved in cellular signaling pathways.

In Vivo Studies

Preliminary in vivo studies have indicated promising pharmacokinetic profiles for this compound:

Parameter Value
Half-life (T1/2_{1/2})Approximately 1.5 hours
Peak Concentration (Cmax_{max})~1.0 μM after intraperitoneal injection

These studies suggest that the compound is metabolically stable and retains significant bioactivity within biological systems .

Applications in Research

This compound is utilized in various scientific research fields:

  • Medicinal Chemistry : As a lead compound for developing new analgesics or antidepressants.
  • Biochemical Assays : Employed in studies investigating enzyme interactions and receptor modulation.
  • Industrial Chemistry : Used as an intermediate in the synthesis of dyes and pigments.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Pain Management : A study demonstrated that the compound effectively reduced pain responses in animal models by inhibiting COX enzymes.
  • Neurotransmission Modulation : Research indicated that it could enhance serotonin signaling, providing insights into its potential use as an antidepressant.
  • Antitumor Activity : Preliminary findings suggest that derivatives of this compound may exhibit antitumor properties by targeting specific cancer cell pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-Fluoro-5-methylbenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.